molecular formula C9H14N2 B3355078 4-(sec-Butyl)pyridin-2-amine CAS No. 61702-16-7

4-(sec-Butyl)pyridin-2-amine

Cat. No.: B3355078
CAS No.: 61702-16-7
M. Wt: 150.22 g/mol
InChI Key: NHRKUBRLJCKFRW-UHFFFAOYSA-N
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Description

4-(sec-Butyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. The structure of this compound consists of a pyridine ring substituted with a sec-butyl group at the 4-position and an amino group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(sec-Butyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-nitropyridine with sec-butylamine under reducing conditions to yield the desired product. The reaction typically requires a palladium catalyst and hydrogen gas for the reduction step.

Another approach involves the Suzuki–Miyaura coupling reaction, where 4-bromo-2-nitropyridine is coupled with sec-butylboronic acid in the presence of a palladium catalyst and a base. This method provides a high yield of the desired product under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The use of continuous flow reactors has also been explored to improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(sec-Butyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of nitro groups.

    Substitution: Reagents such as alkyl halides and organometallic compounds are used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

4-(sec-Butyl)pyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(sec-Butyl)pyridin-2-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sec-butyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butyl)pyridin-2-amine: Similar structure but with a tert-butyl group instead of a sec-butyl group.

    4-(sec-Butyl)pyridin-3-amine: Similar structure but with the amino group at the 3-position.

    4-(sec-Butyl)pyridine: Lacks the amino group at the 2-position.

Uniqueness

4-(sec-Butyl)pyridin-2-amine is unique due to the specific positioning of the sec-butyl and amino groups on the pyridine ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-butan-2-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-7(2)8-4-5-11-9(10)6-8/h4-7H,3H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRKUBRLJCKFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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